molecular formula C17H27NO6 B1675738 7-Acetyllycopsamine CAS No. 73544-48-6

7-Acetyllycopsamine

Cat. No. B1675738
CAS RN: 73544-48-6
M. Wt: 341.4 g/mol
InChI Key: RKDOFSJTBIDAHX-OFSOMGBPSA-N
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Description

7-Acetyllycopsamine is a pyrrolizidine alkaloid, which are compounds isolated from comfrey. It can produce hepatotoxicity in livestock and humans and carcinogenicity in experimental animals . It also exhibits antibacterial effects with a MIC of 1.7 mg/ml in E. coli .


Molecular Structure Analysis

The molecular formula of 7-Acetyllycopsamine is C17H27NO6 . Its molecular weight is 341.3994 . The structure is also available as a 2d Mol file .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Acetyllycopsamine include a molecular weight of 341.40 , a density of 1.2±0.1 g/cm3, a boiling point of 466.0±45.0 °C at 760 mmHg, a vapour pressure of 0.0±2.6 mmHg at 25°C, an enthalpy of vaporization of 83.9±6.0 kJ/mol, a flash point of 235.6±28.7 °C, an index of refraction of 1.546, a molar refractivity of 86.9±0.4 cm3, #H bond acceptors: 7, #H bond donors: 2, #Freely Rotating Bonds: 8, #Rule of 5 Violations: 0, ACD/LogP: 0.16, ACD/LogD (pH 5.5): -1.57, ACD/BCF (pH 5.5): 1.00, ACD/KOC (pH 5.5): 1.00, ACD/LogD (pH 7.4): 0.13, ACD/BCF (pH 7.4): 1.00, ACD/KOC (pH 7.4): 15.25, Polar Surface Area: 96 Å2, Polarizability: 34.5±0.5 10-24 cm3, Surface Tension: 51.5±5.0 dyne/cm, Molar Volume: 274.6±5.0 cm3 .

Scientific Research Applications

1. Role in Hirmi Valley Liver Disease

A study by Robinson et al. (2014) in the Journal of Hepatology explored the connection between 7-Acetyllycopsamine and Hirmi Valley liver disease in Ethiopia. The disease was associated with exposure to this pyrrolizidine alkaloid and DDT, resulting in symptoms like abdominal swelling and hepatomegaly. The study identified 7-Acetyllycopsamine in urine samples of affected individuals and demonstrated its hepatotoxicity in combination with DDT in mouse models (Robinson et al., 2014).

2. Potential in Cancer Therapy

Acetylspermine, an analogue of polyamine, has been studied for its potential in cancer therapy. Soror et al. (2015) in the International Journal of Pharmacology found that acetylspermine induced oxidative stress, leading to cellular injury and apoptosis in MCF-7 cancer cells. This suggests a potential therapeutic role in treating cancers through mechanisms like free radical generation (Soror et al., 2015).

3. Enhancing Drug Delivery

Kolhatkar et al. (2007) in Bioconjugate Chemistry investigated the role of surface acetylation of polyamidoamine (PAMAM) dendrimers in drug delivery. Acetyl groups improved the dendrimers' biocompatibility and effectiveness in crossing cell membranes, reducing cytotoxicity while preserving their drug-carrying capabilities (Kolhatkar et al., 2007).

4. Acetylcholinesterase Inhibition for Alzheimer’s Disease

Ece and Pejin (2015) in the Journal of Enzyme Inhibition and Medicinal Chemistry studied a new lichen depsidone with acetylcholinesterase inhibitory activity, suggesting potential applications in Alzheimer’s disease management. The study underscores the value of acetyl compounds in designing novel inhibitors for neurological disorders (Ece & Pejin, 2015).

properties

IUPAC Name

[(7R,8R)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO6/c1-10(2)17(22,11(3)19)16(21)23-9-13-5-7-18-8-6-14(15(13)18)24-12(4)20/h5,10-11,14-15,19,22H,6-9H2,1-4H3/t11-,14+,15+,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDOFSJTBIDAHX-OFSOMGBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)OC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50223742
Record name Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, ((1R,7aR)-1-(acetyloxy)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl)methyl ester, (2S,3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50223742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Acetyllycopsamine

CAS RN

73544-48-6
Record name 7-Acetyllycopsamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73544-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lycopsamine `1-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073544486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, ((1R,7aR)-1-(acetyloxy)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl)methyl ester, (2S,3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50223742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-ACETYLLYCOPSAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E96Z64UMM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
153
Citations
JN Roitman - Australian Journal of Chemistry, 1983 - CSIRO Publishing
… Shifts of ring carbon signals C2, C6 and C 8 to higher field and C 7 to lower field caused by acetylation at C7 were the same for D as for 7-acetyllycopsamine (3). In addition, the shifts in …
Number of citations: 27 www.publish.csiro.au
K Zan, Z Wang, XW Hu, YL Li, Y Wang… - Frontiers in …, 2023 - frontiersin.org
… N-oxide, 7-acetyllycopsamine, 7-acetyllycopsamine N-oxide, … 7-acetyllycopsamine and its N-oxide were not detected in AE… and its N-oxide, 7-acetyllycopsamine and its N-oxide were …
Number of citations: 5 www.frontiersin.org
CCJ Culvenor, JA Edgar, LW Smith - Journal of Agricultural and …, 1981 - ACS Publications
… (6.1 min) and the similar RT of 7-acetyllycopsamine butylboronate (5.9 min) (Figure 1) made it … of either 7-acetyllycopsamine butylboronate (group A) or echimidine butylboronate (group …
Number of citations: 164 pubs.acs.org
RA Cooper, RJ Huxtable - Toxicon, 1996 - Elsevier
… Half-lives varied from 0.31 set for dehydro-7-acetyllycopsamine to 5.36 set for dehydrotrichodesmine. The results support the view that alkaloids whose DHA metabolites have …
Number of citations: 32 www.sciencedirect.com
AI Broch-Due, AJ Aasen - Acta Chem. Scand. Ser. B, 1980 - actachemscand.org
… The ratio between lycopsamine, 7-acetyllycopsamine (or a stereoisomer) and laburnine acetate (or a stereoisomer) in the roots and green parts was approximately 80:15:5 as judged …
Number of citations: 17 actachemscand.org
JCA Wuilloud, SR Gratz, BM Gamble, KA Wolnik - Analyst, 2004 - pubs.rsc.org
… For example, uplandicine has a MW of 357 but shares that MW with the N-oxides of 7-acetyllycopsamine and 7-acetylintermidine. The MS/MS experiments provided characteristic …
Number of citations: 55 pubs.rsc.org
J Brauchli, J Lüthy, U Zweifel, C Schlatter - Experientia, 1982 - Springer
An analysis of a commercial sample of Symphyti radix originating from Poland with a total alkaloid content of 0.07% revealed the presence of 7 pyrrolizidine alkaloid-N-oxides: 7-acetyl …
Number of citations: 92 link.springer.com
CCJ Culvenor, JA Edgar, JL Frahn… - Australian Journal of …, 1980 - CSIRO Publishing
… Both peaks gave the same mass spectrum appropriate for a 7-acetyllycopsamine structure: M mie 365 (0.6%), 305 (3), 279 (2), 180 (94), 141 (40), 136 (64), 127 (22), 121 (20), 120 (90), …
Number of citations: 75 www.publish.csiro.au
SO ONDUSO, MM NGâ, W WANJOHI… - Asian Journal of Natural …, 2017 - smujo.id
… (17), 3‘-acetyllycopsamine (18), triangularine (19), and heliosupine (24)), a significant amount of 7Acetyllycopsamine (17) was evident during the wet season as compared to the dry …
Number of citations: 4 www.smujo.id
N Mei, L Guo, PP Fu, JC Fuscoe, Y Luan… - Journal of Toxicology …, 2010 - Taylor & Francis
… PA were detected selectively by TLC and quantitatively by NMR spectroscopic analysis and about 130–830 ppm of PA including symphytine, 7-acetylintermedine, 7-acetyllycopsamine, …
Number of citations: 79 www.tandfonline.com

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